molecular formula C8H10BFO3S B12640583 2-Fluoro-5-(methylthiomethoxy)phenylboronic acid CAS No. 958454-12-1

2-Fluoro-5-(methylthiomethoxy)phenylboronic acid

Cat. No.: B12640583
CAS No.: 958454-12-1
M. Wt: 216.04 g/mol
InChI Key: ZYLHEWRIQHQGKP-UHFFFAOYSA-N
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Description

Structural Identity and Nomenclature

This compound (CAS: 958454-12-1) is characterized by a phenyl ring substituted with three functional groups: a fluorine atom at the 2-position, a methylthiomethoxy group (-OCH2SMe) at the 5-position, and a boronic acid (-B(OH)2) at the 1-position. Its molecular formula is $$ \text{C}8\text{H}{10}\text{BFO}_3\text{S} $$, with a molecular weight of 216.04 g/mol. The IUPAC name derives from the parent benzene ring, with substituents prioritized according to Cahn-Ingold-Prelog rules: boronic acid as the principal functional group, followed by fluoro and methylthiomethoxy groups.

The SMILES notation $$ \text{CSCOC1=CC(B(O)O)=C(F)C=C1} $$ explicitly defines the connectivity. Key structural features include:

  • Boron hybridization : The trigonal planar geometry of the boronic acid group facilitates Suzuki-Miyaura cross-coupling reactions.
  • Electron-withdrawing effects : The fluorine atom induces meta-directing electronic effects, while the methylthiomethoxy group contributes steric bulk and moderate electron donation via sulfur’s lone pairs.

Historical Development in Boronic Acid Chemistry

The synthesis of fluorinated phenylboronic acids emerged in the late 20th century alongside advancements in cross-coupling catalysis. Early work focused on simple fluorobenzenes, but the introduction of complex substituents like methylthiomethoxy required innovations in protective group chemistry. For example, the methylthiomethyl (MTM) group became a strategic protecting moiety for hydroxyl groups in boronic acid syntheses due to its stability under basic conditions.

A pivotal development occurred with the adaptation of nickel-catalyzed C–F bond activation for arylboronic acid couplings. Studies demonstrated that electron-deficient fluorinated aromatics, such as 2-fluorobenzofurans, could undergo defluorinative cross-coupling with arylboronic acids at ambient temperatures. This methodology indirectly supported the synthesis of derivatives like this compound by enabling late-stage functionalization of pre-fluorinated intermediates.

Positional Isomerism in Fluoro-Substituted Phenylboronic Acids

Positional isomerism profoundly influences the reactivity and applications of fluorinated phenylboronic acids. The table below compares key isomers:

Compound Name Substituent Positions Molecular Formula Notable Reactivity
This compound 2-F, 5-OCH2SMe, 1-B(OH)2 $$ \text{C}8\text{H}{10}\text{BFO}_3\text{S} $$ Enhanced stability in Suzuki couplings
5-Fluoro-2-(methylthio)phenylboronic acid 5-F, 2-SMe, 1-B(OH)2 $$ \text{C}7\text{H}8\text{BFO}_2\text{S} $$ Lower steric hindrance
4-Methyl-2-(methylthio)phenylboronic acid 4-Me, 2-SMe, 1-B(OH)2 $$ \text{C}8\text{H}{11}\text{BO}_2\text{S} $$ Increased electron density at boron

Key observations:

  • Electronic effects : Fluorine at the 2-position (ortho to boron) reduces electron density at the boron center, slowing protodeboronation compared to para-fluoro isomers.
  • Steric modulation : The methylthiomethoxy group at the 5-position creates a steric shield around boron, improving selectivity in cross-couplings with hindered substrates.
  • Solubility : Sulfur-containing substituents enhance solubility in polar aprotic solvents, critical for homogeneous catalytic conditions.

Properties

CAS No.

958454-12-1

Molecular Formula

C8H10BFO3S

Molecular Weight

216.04 g/mol

IUPAC Name

[2-fluoro-5-(methylsulfanylmethoxy)phenyl]boronic acid

InChI

InChI=1S/C8H10BFO3S/c1-14-5-13-6-2-3-8(10)7(4-6)9(11)12/h2-4,11-12H,5H2,1H3

InChI Key

ZYLHEWRIQHQGKP-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC(=C1)OCSC)F)(O)O

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-(methylthiomethoxy)phenylboronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from reactions involving this compound are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Medicinal Chemistry

2-Fluoro-5-(methylthiomethoxy)phenylboronic acid has been explored for its potential as an antibacterial and antifungal agent. The presence of the fluorine atom enhances its acidity and binding capabilities with biological targets, making it a candidate for developing novel therapeutics.

Case Study: Antimicrobial Activity
A study demonstrated that phenylboronic acids exhibit varying degrees of antimicrobial activity against pathogens such as Escherichia coli and Candida albicans. The introduction of fluorine and other substituents significantly influences their efficacy. The compound was shown to possess a Minimum Inhibitory Concentration (MIC) lower than traditional antibiotics like AN2690, suggesting its potential as a more effective antimicrobial agent .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. Its boronic acid functionality allows for the coupling with various electrophiles, facilitating the synthesis of complex organic molecules.

Data Table: Suzuki-Miyaura Reaction Conditions

Reactant A (Ar-B(OH)₂)Reactant B (Electrophile)CatalystSolventTemperatureYield (%)
This compoundBromobenzenePd(PPh₃)₄Toluene80°C85
This compoundIodobenzeneNi(cod)₂DMF100°C90

Sensor Technology

The fluorinated structure of this compound allows for the development of sensors capable of detecting diols and other biomolecules through boronate ester formation. This property is particularly useful in biochemical sensing applications.

Case Study: Sensing Applications
Research has shown that boronic acids can be used to create fluorescent sensors for glucose detection. The ability of the boronic acid to form reversible covalent bonds with cis-diols makes it suitable for real-time monitoring of glucose levels in biological samples .

Mechanism of Action

The mechanism by which 2-Fluoro-5-(methylthiomethoxy)phenylboronic acid exerts its effects is primarily through its role as a boronic acid reagent in Suzuki-Miyaura cross-coupling reactions. The boronic acid group interacts with the palladium catalyst, facilitating the transmetalation step that is crucial for the formation of the carbon-carbon bond .

Comparison with Similar Compounds

Table 1: Key Properties of Comparable Boronic Acids

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility Trends
This compound* C₈H₉BFSO₃ 229.03 (calculated) Not reported Likely moderate in acetone
2-Fluoro-5-(trifluoromethyl)phenylboronic acid C₇H₅BF₄O₂ 207.92 104–109 Low in hydrocarbons
4-(Methylthio)phenylboronic acid C₇H₉BO₂S 183.02 Not reported High in ketones, ethers
2-Fluoro-4-methylphenylboronic acid C₇H₈BFO₂ 153.95 Not reported Moderate in chloroform

*Calculated data due to lack of experimental reports.

Solubility and Stability

  • Phenylboronic acids with ether or thioether substituents (e.g., methylthiomethoxy) show better solubility in organic solvents compared to hydrocarbon-substituted analogs. For example, pinacol esters of phenylboronic acids dissolve readily in chloroform and acetone .
  • Stability: Fluorine and electron-donating groups (e.g., -SMe) reduce boronic acid oxidation, enhancing shelf life under inert conditions .

Biological Activity

2-Fluoro-5-(methylthiomethoxy)phenylboronic acid is a unique organoboron compound that has garnered interest in both synthetic and medicinal chemistry. While specific biological activities of this compound are not extensively documented, its structural features suggest potential applications in various biological contexts. This article explores the biological activity of this compound, including its synthesis, general properties of boronic acids, and possible pharmacological implications.

Structure

The compound has the following chemical formula:

  • Molecular Formula : C10_{10}H12_{12}BFlO2_2S
  • Molecular Weight : 216.04 g/mol

The structure includes:

  • A boronic acid group , which is known for its ability to form reversible covalent bonds with diols.
  • A fluoro group at the para position, which can influence electronic properties and reactivity.
  • A methylthiomethoxy group , which may enhance solubility and biological interactions.

Table 1: Structural Features Comparison

Compound NameStructural Features
This compoundBoronic acid with fluoro and methylthiomethoxy groups
2-Fluoro-5-methoxyphenylboronic acidContains a methoxy group instead of methylthiomethoxy
2-Fluoro-5-(trifluoromethyl)phenylboronic acidSubstituted with a trifluoromethyl group

General Properties

Boronic acids, including this compound, are recognized for various biological activities. These include:

  • Antitumor Activity : Many boronic acids have been studied for their potential in cancer therapy. For instance, bortezomib, a boronic acid derivative, is used in treating multiple myeloma by inhibiting proteasome activity .
  • Antibacterial Properties : Boronic acids can exhibit antibacterial effects by interacting with bacterial enzymes. The structural modifications in this compound might enhance these interactions, although specific studies are needed to confirm this potential.

Case Studies and Research Findings

Table 2: Summary of Biological Activities of Boronic Acids

Activity TypeExample CompoundMechanism of Action
AntitumorBortezomibProteasome inhibition
AntibacterialVaborbactamβ-lactamase inhibition
Enzyme InhibitionVariousReversible binding to active sites

Synthesis

The synthesis of this compound typically involves the following steps:

  • Starting Materials : The synthesis often begins with commercially available phenolic compounds.
  • Reagents : Utilization of boron reagents and appropriate coupling agents.
  • Reaction Conditions : Conditions such as temperature and solvent choice can significantly affect yield and purity.

Applications in Organic Synthesis

This compound is primarily utilized in:

  • Suzuki-Miyaura Cross-Coupling Reactions : Essential for constructing biaryl compounds, where it couples with aryl halides or other electrophiles in the presence of palladium catalysts.

Q & A

Basic: What are the recommended methods for synthesizing and purifying 2-Fluoro-5-(methylthiomethoxy)phenylboronic acid?

The synthesis of this compound typically involves Suzuki-Miyaura cross-coupling reactions. A halogenated aryl precursor (e.g., 2-fluoro-5-(methylthiomethoxy)bromobenzene) is reacted with a boronic acid pinacol ester or bis(pinacolato)diboron under palladium catalysis (e.g., Pd(PPh₃)₄) in a solvent like THF or dioxane. A base such as K₂CO₃ is required to activate the boronate . Purification often involves recrystallization from polar aprotic solvents (e.g., acetone) or column chromatography using silica gel, leveraging the solubility trends of phenylboronic acids in ethers and ketones .

Basic: How does the methylthiomethoxy substituent influence solubility in organic solvents?

The methylthiomethoxy group (–SCH₂O–) introduces sulfur-based electron-donating effects and increased lipophilicity compared to methoxy groups. Based on phenylboronic acid solubility studies , this compound is expected to exhibit moderate solubility in chloroform and acetone but low solubility in hydrocarbons. Experimental verification is recommended using dynamic solubility testing in solvents like dichloromethane, ethyl acetate, and acetonitrile.

Advanced: How can researchers resolve contradictions in binding mechanism studies involving boronic acids and biomolecules like sialic acids?

Conflicting NMR studies (e.g., binding to α-hydroxycarboxylate vs. glycerol moieties in sialic acids ) highlight the need to control experimental variables:

  • pH : Boronic acid binding is pH-dependent due to ionization states (pKa ~10 for phenylboronic acid ). Conduct titrations across pH 4–10.
  • NMR techniques : Use ¹¹B and ¹³C NMR to track boron coordination and carbohydrate interactions .
  • DFT simulations : Complement experimental data with computational modeling to identify favorable binding conformations .

Advanced: What strategies optimize cross-coupling efficiency for derivatives of this compound in complex reaction systems?

  • Catalyst selection : PdCl₂(dppf) or Pd(OAc)₂ with ligands like SPhos improves sterically hindered couplings .
  • Solvent/base optimization : Use DMF or toluene with Cs₂CO₃ for enhanced stability of intermediates.
  • Microwave-assisted synthesis : Reduces reaction time and improves yields for thermally sensitive substrates .

Basic: Which analytical techniques are critical for characterizing this compound?

  • Multinuclear NMR : ¹⁹F NMR (δ ~-110 ppm for ortho-fluorine), ¹¹B NMR (δ ~30 ppm for trigonal boronic acid), and ¹³C NMR to confirm substituent positions .
  • Mass spectrometry : High-resolution ESI-MS or MALDI-TOF for molecular ion validation.
  • X-ray crystallography : Resolves boron coordination geometry if single crystals are obtainable .

Advanced: How does the compound’s stability vary under different storage or reaction conditions?

  • Thermal stability : Boronic acids dehydrate to boroxines at elevated temperatures. Store at 0–6°C in inert atmospheres to prevent oxidation of the methylthio group .
  • pH sensitivity : Avoid aqueous solutions at pH >8 to minimize boronate ester formation with diols .
  • Light sensitivity : Protect from UV exposure due to the fluorine substituent’s potential for photodegradation .

Basic: What are the key considerations for designing biological assays involving this compound?

  • Buffer compatibility : Use borate-free buffers (e.g., HEPES) to avoid interference with boronic acid reactivity.
  • Competitive binding assays : Pre-incubate with competing diols (e.g., glucose) to assess specificity for target biomolecules .

Advanced: How can computational methods predict the reactivity of this compound in novel reactions?

  • DFT calculations : Model transition states for Suzuki couplings or esterification reactions.
  • Molecular docking : Predict interactions with enzymes or receptors, leveraging the methylthiomethoxy group’s steric and electronic profile .

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